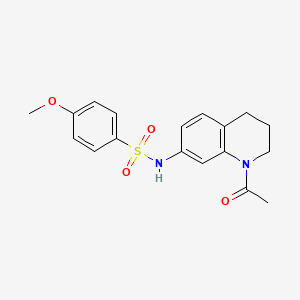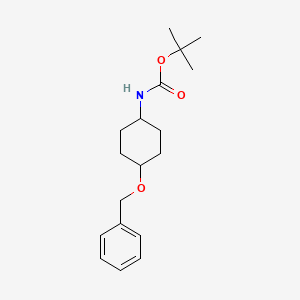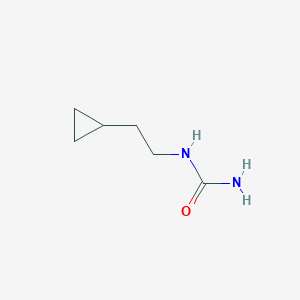
4-((1-(3-(Benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.45. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(3-(benzyloxy)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Aktivität
Pyrazinamid (PZA) ist ein essentielles First-Line-Medikament in der Tuberkulose (TB)-Therapie. Forscher haben neuartige substituierte N-(6-(4-(Pyrazin-2-carbonyl)piperazin/homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate konzipiert und synthetisiert, einschließlich unserer Zielverbindung. Diese Derivate wurden auf ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra untersucht. Bemerkenswert ist, dass mehrere Verbindungen aus dieser Reihe eine signifikante Aktivität zeigten, mit IC50-Werten im Bereich von 1,35 bis 2,18 μM. Weitere Studien zeigten ihre Wirksamkeit (IC90-Werte) und bestätigten ihre Nicht-Toxizität für menschliche Zellen.
Zytotoxische Wirkstoffe
Ein weiterer interessanter Bereich betrifft die Entwicklung und Synthese neuartiger (Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylen)-3-((1-substituiertes Phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidin-2,4-dion-Derivate. Diese Verbindungen wurden auf ihre potenzielle zytotoxische Aktivität untersucht. Obwohl unsere Verbindung in dieser Studie nicht direkt erwähnt wird, hebt sie das breitere Feld der zytotoxischen Wirkstoffe und die Bedeutung struktureller Modifikationen hervor.
Benzoxazol-Derivate
Es wurde ein einfacher synthetischer Weg zu N-substituierten 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazol-Derivaten beschrieben. Obwohl nicht speziell mit unserer Verbindung verwandt, unterstreicht diese Arbeit die Bedeutung von Benzoxazol-Derivaten in der Wirkstoffforschung . Die strukturellen Merkmale der Verbindung können zu ihren möglichen Anwendungen in diesem Zusammenhang beitragen.
Eigenschaften
IUPAC Name |
6-methyl-4-[1-(3-phenylmethoxybenzoyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-17-12-22(14-23(26)29-17)30-21-10-11-25(15-21)24(27)19-8-5-9-20(13-19)28-16-18-6-3-2-4-7-18/h2-9,12-14,21H,10-11,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZAOSYZNYBMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

amine](/img/structure/B2405615.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

